N-(2-isopropyl-6-methylphenyl)nicotinamide
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Description
Synthesis Analysis
The synthesis of nicotinamide derivatives involves various chemical strategies, including condensation reactions, methylation, and functional group transformations. For instance, the synthesis of high-affinity alkynyl bisubstrate inhibitors of Nicotinamide N-Methyltransferase (NNMT), which closely mimic the transition state geometry of the NNMT-catalyzed methyl transfer reaction, exemplifies the complexity and specificity of synthetic approaches used in nicotinamide chemistry (Policarpo et al., 2019).
Molecular Structure Analysis
The analysis of molecular structures of nicotinamide derivatives reveals insights into their chemical behavior and interactions. Studies on the molecular conformations of N-alkyl-2-(methylsulfanyl)nicotinamide derivatives, for example, show significant torsion between the pyridine ring and the amide group, which influences their supramolecular structure and hydrogen bonding patterns (Gomes et al., 2013).
Chemical Reactions and Properties
Nicotinamide derivatives undergo a variety of chemical reactions, including N-methylation and oxidation. The enzyme Nicotinamide N-Methyltransferase (NNMT) plays a crucial role in the N-methylation of nicotinamide, affecting the bioavailability and metabolic fate of these compounds (Pissios, 2017). Such reactions are fundamental to understanding the chemical properties of nicotinamide derivatives.
Physical Properties Analysis
The physical properties of nicotinamide derivatives, such as solubility, melting point, and crystalline structure, are influenced by their molecular conformation and intermolecular interactions. The stabilization of multicomponent crystals of nicotinamide with various dicarboxylic acids showcases the role of supramolecular synthons and hydrates in determining the physical properties of these compounds (Das & Baruah, 2011).
Chemical Properties Analysis
The chemical properties of nicotinamide derivatives are characterized by their reactivity, stability, and interaction with biological molecules. The discovery and characterization of bisubstrate inhibitors of NNMT highlight the chemical versatility of nicotinamide derivatives and their potential for therapeutic applications (Babault et al., 2018).
Mechanism of Action
Future Directions
properties
IUPAC Name |
N-(2-methyl-6-propan-2-ylphenyl)pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O/c1-11(2)14-8-4-6-12(3)15(14)18-16(19)13-7-5-9-17-10-13/h4-11H,1-3H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLFPHTDHOQDHSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(C)C)NC(=O)C2=CN=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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